molecular formula C15H17ClN4O3S B2757262 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 1797974-96-9

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2757262
CAS RN: 1797974-96-9
M. Wt: 368.84
InChI Key: XWAOXRMYRZOJHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .


Molecular Structure Analysis

The molecular structure of this compound is unique and allows for diverse applications. It contains a morpholine ring and a pyrimidine ring, which are linked to each other. This structure is crucial for its biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the specific conditions and reactants used. In one study, a series of novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives were synthesized in the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide are cyclooxygenases (COXs) and nitric oxide synthase (NOS) . These enzymes play crucial roles in the inflammatory response. COXs are responsible for the production of prostaglandins, which are pro-inflammatory mediators, while NOS produces nitric oxide, a radical effector of the innate immune system .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them . This interaction results in a significant reduction in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting COXs and NOS, it disrupts the production of pro-inflammatory mediators like prostaglandins and nitric oxide . These mediators are known to increase in concentration with rising inflammation, and their reduction can help control the inflammatory response .

Pharmacokinetics

It’s known that the compound can inhibit the production of nitric oxide at non-cytotoxic concentrations , suggesting it may have good bioavailability.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. It has been shown to dramatically reduce iNOS and COX-2 protein expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the production of nitric oxide and prostaglandins, thereby inhibiting the inflammatory response .

Advantages and Limitations for Lab Experiments

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying B-cell receptor signaling and the role of BTK in B-cell malignancies. However, the high potency of this compound may also pose a challenge in determining the optimal concentration for in vitro experiments. In addition, the use of this compound may not fully recapitulate the complex signaling pathways involved in B-cell receptor signaling in vivo.

Future Directions

1. Combination therapy: 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide may be used in combination with other targeted therapies or chemotherapy to improve treatment outcomes in B-cell malignancies.
2. Biomarker identification: Identifying biomarkers that predict response to this compound may help to identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Understanding the mechanisms of resistance to BTK inhibitors such as this compound may help to develop strategies to overcome resistance and improve treatment outcomes.
4. Other indications: this compound may have potential in other diseases such as autoimmune disorders and inflammatory diseases where BTK plays a role in the pathogenesis.

Synthesis Methods

The synthesis of 2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-morpholinopyrimidin-4-amine in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to yield the final product.

Scientific Research Applications

2-chloro-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies and has shown promising results in inhibiting BTK and inducing apoptosis in B-cells. Several clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with CLL and MCL.

properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O3S/c16-13-3-1-2-4-14(13)24(21,22)18-11-12-5-6-17-15(19-12)20-7-9-23-10-8-20/h1-6,18H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAOXRMYRZOJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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